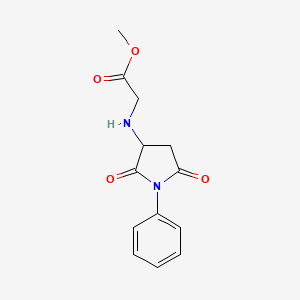

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

Description

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a heterocyclic compound featuring a pyrrolidinone core substituted with a phenyl group at position 1 and a methyl glycinate ester moiety at position 3. Its IUPAC name reflects this structure, with the phenyl group contributing aromatic stability and the glycinate ester providing a reactive site for further functionalization. This compound is structurally classified as a bicyclic lactam derivative, where the pyrrolidinone ring (2,5-dioxopyrrolidine) serves as a scaffold for diverse chemical modifications.

Properties

IUPAC Name |

methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVSLSAFAIQADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386812 | |

| Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471917-05-2 | |

| Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate typically involves the reaction of glycine derivatives with appropriate pyrrolidine precursors. One common method includes the condensation of glycine methyl ester with 2,5-dioxo-1-phenylpyrrolidine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate serves as a building block in organic synthesis, enabling the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.

Biology

The compound is studied for its potential biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, impacting cellular signaling pathways.

Medicine

Research indicates promising therapeutic effects:

- Anti-inflammatory Properties : Potential to reduce inflammation in animal models.

- Anticancer Activity : Exhibits cytotoxic effects against cancer cell lines, suggesting its use in cancer therapy.

The biological activity of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate is attributed to its structural components. Studies have shown that compounds with similar motifs exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

Case Studies

-

Anticancer Efficacy :

- In vitro studies demonstrated the compound's ability to inhibit tumor growth in ovarian cancer models by inducing apoptosis.

- A murine model showed reduced tumor size following administration of the compound.

-

Anti-inflammatory Effects :

- Research indicated that Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate significantly lowered pro-inflammatory cytokines in arthritis models.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Glycinate Derivatives

Biological Activity

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate (CAS Number: 471917-05-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships, synthesis, and relevant case studies.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.2613 g/mol

- Physical Properties :

- Melting Point: 491.8°C at 760 mmHg

- Density: 1.32 g/cm³

- Log P (Partition Coefficient): 1.587

The biological activity of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate appears to be linked to its structural components, particularly the pyrrolidine ring and the dioxo substituents. These features may contribute to interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of a phenyl ring and specific substituents can enhance the efficacy against methicillin-resistant strains (MRSA) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, potentially through the modulation of apoptotic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate. The following table summarizes key findings from various studies:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Phenyl Group | Enhances antibacterial properties | |

| Dioxo Group | Increases cytotoxicity in cancer cell lines | |

| Alkyl Substituents | Modulate solubility and bioavailability |

Case Studies

-

Antimicrobial Efficacy :

A study focusing on the antimicrobial properties of pyrrolidine derivatives found that compounds similar to methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate showed significant inhibition against MRSA and Pseudomonas aeruginosa. The study highlighted the importance of substituent positioning on the phenyl ring for enhancing antibacterial efficacy . -

Cytotoxicity Assessment :

In vitro assays conducted on various cancer cell lines revealed that methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate exhibited selective cytotoxicity, with IC50 values indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.